![molecular formula C8H9ClN2O2 B2874740 N-[(3-chlorobenzyl)oxy]urea CAS No. 339103-78-5](/img/structure/B2874740.png)
N-[(3-chlorobenzyl)oxy]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorobenzyl)oxy]urea is a chemical compound with the molecular formula C8H9ClN2O2 . It is also known by other synonyms such as [(3-chlorophenyl)methoxy]urea .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include N-[(3-chlorobenzyl)oxy]urea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .Molecular Structure Analysis
The molecular structure of N-[(3-chlorobenzyl)oxy]urea can be represented by the InChI code: 1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) . Further analysis of the molecular structure can be done using spectroscopic methods such as FT-IR, Raman, and NMR .Physical And Chemical Properties Analysis
N-[(3-chlorobenzyl)oxy]urea has a molecular weight of 200.62 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Agent Development
[(3-chlorophenyl)methoxy]urea derivatives have been explored for their potential as anticancer agents. Studies have shown that certain urea derivatives can exhibit significant cytotoxicity against cancer cell lines such as HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cells . These compounds may act by interfering with cellular processes essential for tumor growth and survival, making them promising leads for the development of new chemotherapeutic drugs.
Antioxidant Properties
The antioxidant properties of phenethylamine-based urea derivatives, which include [(3-chlorophenyl)methoxy]urea, have been demonstrated through various methods like DPPH, ABTS, and CUPRAC assays . Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Thus, these compounds could be valuable in the design of treatments to mitigate oxidative damage.
Urease Inhibition
Research has identified [(3-chlorophenyl)methoxy]urea hybrids as potent urease inhibitors . Urease is an enzyme that can cause health issues such as kidney stone formation and peptic ulcers when overactive. Inhibitors of this enzyme are therefore important in the treatment and prevention of these conditions.
Biological Systems Modulation
Urea derivatives, including [(3-chlorophenyl)methoxy]urea, play a significant role in biological systems. They can modulate enzyme activity, receptor binding, and other cellular functions, which can be harnessed for therapeutic purposes .
Drug Discovery and Lead Compound Identification
The structural features of [(3-chlorophenyl)methoxy]urea make it a valuable lead compound in drug discovery. Its ability to interact with various biological targets allows researchers to use it as a scaffold for developing more potent and selective agents .
Pharmacological Profile Assessment
The pharmacological profile of [(3-chlorophenyl)methoxy]urea derivatives, including their toxicity, efficacy, and bioavailability, is assessed to determine their suitability as drug candidates. This involves a series of in vitro and in vivo studies to evaluate the compound’s behavior in biological systems .
Computational Chemistry Applications
Computational methods are employed to predict the behavior of [(3-chlorophenyl)methoxy]urea derivatives in biological systems. This includes molecular docking studies, pharmacophore modeling, and simulation of drug-receptor interactions, which can accelerate the drug design process .
Propiedades
IUPAC Name |
(3-chlorophenyl)methoxyurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-2-6(4-7)5-13-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIDPSMPRHGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CONC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(3-chlorobenzyl)oxy]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate](/img/structure/B2874658.png)
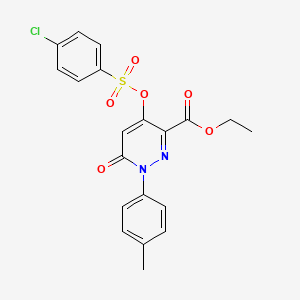
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874662.png)
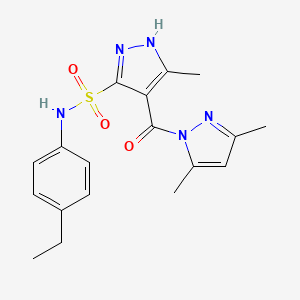
![Carbanide;cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/no-structure.png)
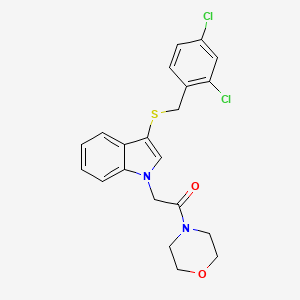
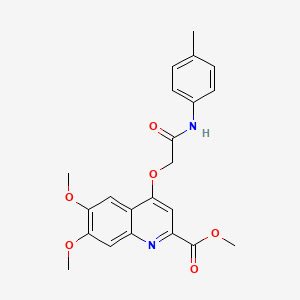
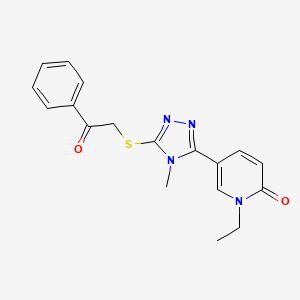
![3-(1-(3-(2-methoxyphenyl)propanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2874674.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2874675.png)
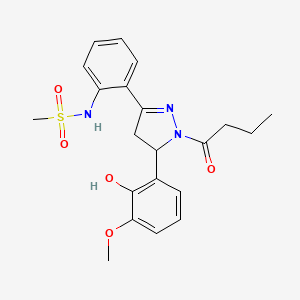
![4-chloro-5H,6H,7H,8H,9H-cyclohepta[d]pyrimidine](/img/structure/B2874677.png)

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)